molecular formula C8H11NO3 B13521597 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

Cat. No.: B13521597
M. Wt: 169.18 g/mol
InChI Key: UCEYGZDCHHZQAJ-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) and an amino group (-NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,2-diol (catechol).

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Quinones, hydroquinones.

    Reduction Products: Reduced catechols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets and pathways, such as:

    Enzymatic Reactions: The compound can act as a substrate or inhibitor for various enzymes.

    Signal Transduction: It may influence cellular signaling pathways through its interaction with receptors and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Lacks the amino group.

    Resorcinol (benzene-1,3-diol): Different hydroxyl group positions.

    Hydroquinone (benzene-1,4-diol): Different hydroxyl group positions.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2

InChI Key

UCEYGZDCHHZQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CO)N

Origin of Product

United States

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